

Application Notes and Protocols: Pyridine Hydroiodide in Organic Synthesis

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Compound Focus: Pyridine hydroiodide

CAS No.: 18820-83-2

Cat. No.: S1832926

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Introduction

Pyridine hydroiodide ($C_5H_5N \cdot HI$, CAS No. 18820-83-2) is an **acid addition salt** of pyridine and hydriodic acid that serves as a versatile reagent and catalyst in modern organic synthesis. With a molecular weight of 207.01 g/mol and typically available at **97% minimum purity**, this compound has gained significant attention for its **unique reactivity** in various transformations, particularly in demethylation reactions and as a precursor for advanced materials including **perovskites for photovoltaic applications** [1]. These application notes provide detailed protocols and structural data to facilitate the implementation of **pyridine hydroiodide** in research and development settings, with particular emphasis on its catalytic properties and handling considerations.

Chemical Properties and Structure

Fundamental Characteristics

Pyridine hydroiodide belongs to the class of **hydriodide salts** formed through the acid-base reaction between pyridine and hydriodic acid. The compound exists as a **pyridinium iodide** salt, where the nitrogen

atom of pyridine is protonated, forming a pyridinium cation paired with an iodide anion [2]. This ionic structure significantly influences its physical properties and reactivity compared to neutral pyridine.

Table 1: Physicochemical Properties of Pyridine Hydroiodide

Property	Value/Specification
CAS Registry Number	18820-83-2
Molecular Formula	C ₅ H ₅ N·HI
Molecular Weight	207.01 g/mol
Purity	97% Minimum
Synonyms	Pyridinium iodide; pyridine*HOTf; pyridin-1-ium iodide
Appearance	Typically off-white to tan crystalline solid

Spectral Characteristics

While the search results don't provide detailed spectral data, **pyridine hydroiodide** can be characterized using standard analytical techniques. **Proton NMR** typically shows characteristic downfield shifts for the pyridinium ring protons compared to neutral pyridine, with specific patterns depending on the solvent system. **Iodine elemental analysis** can confirm stoichiometry and purity, while **mass spectrometry** generally shows the molecular ion peak corresponding to the pyridinium cation.

Synthetic Applications and Mechanisms

Demethylation of Aryl Methyl Ethers

Pyridine hydroiodide serves as an **effective demethylating agent** for the cleavage of aryl methyl ethers, a transformation crucial in natural product synthesis and pharmaceutical intermediate preparation. The iodide

anion functions as a **nucleophile** in displacement reactions, while the acidic pyridinium ion facilitates protonation of intermediates.

Reaction Mechanism:

- **Initial proton transfer** from pyridinium to the ether oxygen
- **Nucleophilic attack** by iodide on the activated methyl group
- **Formation of methyl iodide** and the corresponding phenol
- **Regeneration of pyridine** upon workup

This demethylation protocol is particularly valuable for base-sensitive substrates where harsher conditions would cause decomposition [2].

Catalysis in Phosphonate Chemistry

Pyridine hydroiodide demonstrates **exceptional catalytic activity** in reactions involving trialkyl phosphites and various C=X electrophiles. Research indicates it exhibits **particularly high activity** compared to other pyridine hydrohalides in facilitating the addition of phosphites to aldehydes, ketones, ketophosphonates, aldimines, ketimines, isocyanates, isothiocyanates, and activated olefins [2]. This broad utility makes it a versatile catalyst for synthesizing valuable organophosphorus compounds including:

- **Hydroxyphosphonates** via reaction with aldehydes and ketones
- **Aminophosphonates** through imine additions
- **Carbamoylphosphonates** from isocyanate electrophiles
- **Methylenebisphosphonates** via double addition reactions

Table 2: Synthetic Applications of Pyridine Hydroiodide

Application Type	Substrates	Products	Key Advantages
Demethylation	Aryl methyl ethers	Phenols	Selective cleavage, mild conditions
Phosphonate Synthesis	Trialkyl phosphites + C=X electrophiles	Various organophosphorus compounds	High catalytic activity, broad substrate scope

Application Type	Substrates	Products	Key Advantages
Quaternary Salt Formation	Styrene derivatives	Pyridinium compounds with primary alcoholic groups	Facile preparation of functionalized ammonium salts
Perovskite Precursor	-	Photovoltaic materials	High purity source for semiconductor applications

The **Kolodyazhnaya study** (Russian J. General Chem. 2010, 80(4), 709-722) documented in the search results provides comprehensive evidence of the superior performance of **pyridine hydroiodide** in these transformations compared to other catalysts in its class [2].

Quaternary Ammonium Compound Synthesis

Pyridine hydroiodide participates in reactions with unsaturated compounds like **styrene** to produce quaternary pyridinium compounds containing **primary alcoholic groups** [2]. This transformation represents a valuable route to functionalized ammonium salts with potential applications as surfactants, phase-transfer catalysts, or ionic liquids.

Experimental Protocols

General Considerations for Reaction Setup

Apparatus Preparation:

- Use a **multi-necked round-bottom flask** equipped with appropriate stirbar
- Employ an **addition funnel** fitted with an inert gas inlet
- Ensure all glassware is properly **flame-dried or oven-dried**
- Maintain an **inert atmosphere** (argon or nitrogen) throughout the reaction
- **Avoid balloons** for maintaining inert atmosphere unless specially justified [3]

Reagent Quality:

- Use **pyridine hydroiodide** with $\geq 97\%$ purity
- Document the **source and lot number** of all chemicals
- Pre-dry solvents according to standard purification methods
- For sensitive reactions, **activate reagents** as necessary (e.g., distillation, recrystallization)

Protocol 1: Demethylation of Aryl Methyl Ethers

Materials:

- Substrate (aryl methyl ether): 10 mmol
- **Pyridine hydroiodide**: 30 mmol (3.0 equiv)
- Solvent (acetonitrile or DMF): 30 mL
- Nitrogen atmosphere

Procedure:

- Charge a **100 mL three-necked round-bottom flask** with **pyridine hydroiodide** and solvent
- Add the aryl methyl ether substrate under inert atmosphere
- Reflux the reaction mixture at **80-85°C** with vigorous stirring
- Monitor reaction progress by **TLC or HPLC** (typically 4-24 hours)
- Upon completion, cool the mixture to room temperature
- Quench carefully with **saturated sodium bicarbonate solution**
- Extract with ethyl acetate (3 × 25 mL)
- Combine organic layers, wash with brine, dry over anhydrous sodium sulfate
- Concentrate under reduced pressure and purify the crude product by recrystallization or column chromatography

Validation:

- **Yield range**: 70-95% depending on substrate
- **Characterization**: NMR, IR, and mass spectrometry comparison with authentic samples
- **Purity assessment**: qNMR with internal standard when quantitative data required

Protocol 2: Catalytic Synthesis of Hydroxyphosphonates

Materials:

- Aldehyde or ketone: 5 mmol
- Trialkyl phosphite: 5 mmol

- **Pyridine hydroiodide:** 0.25 mmol (5 mol%)
- Anhydrous solvent (THF or CH₂Cl₂): 15 mL

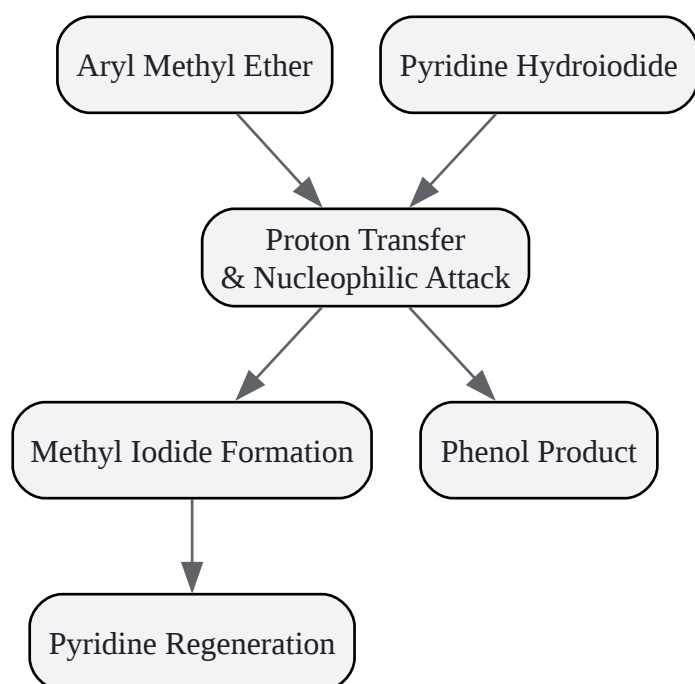
Procedure:

- Prepare a **50 mL round-bottom flask** with magnetic stirbar under nitrogen
- Charge the flask with aldehyde/ketone and trialkyl phosphite
- Add **pyridine hydroiodide** catalyst as a solid in one portion
- Dilute with anhydrous solvent and stir at **room temperature**
- Monitor by ³¹P NMR or TLC for reaction completion (typically 1-6 hours)
- After complete conversion, concentrate under reduced pressure
- Purify the hydroxyphosphonate by **flash chromatography** or distillation

Notes:

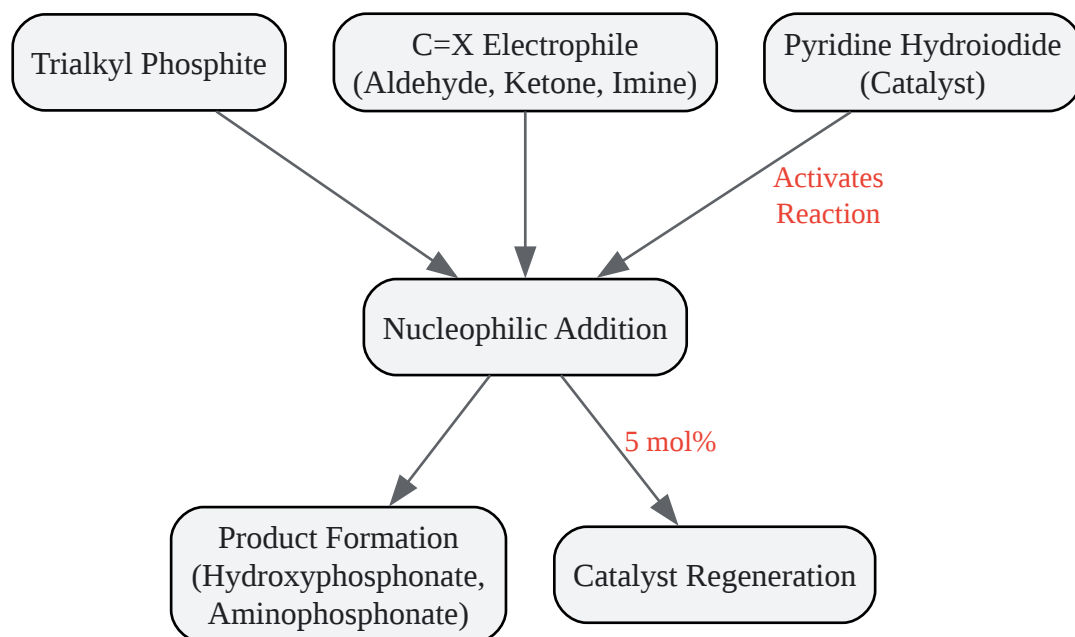
- Reaction typically proceeds with **high regioselectivity** for aldehydes
- For ketones, extended reaction times may be necessary
- The **catalytic loading** can be adjusted from 1-10 mol% depending on substrate reactivity

Reaction Visualization



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Figure 1: Demethylation Mechanism Flowchart. This diagram illustrates the key steps in the **pyridine hydroiodide**-mediated demethylation of aryl methyl ethers, highlighting the nucleophilic attack by iodide and subsequent regeneration of pyridine.



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Figure 2: Catalytic Cycle in Phosphonate Synthesis. This flowchart depicts the role of **pyridine hydroiodide** as a catalyst in the addition of phosphites to various $C=X$ electrophiles, showing catalyst regeneration and product diversity.

Practical Considerations

Safety and Handling

Pyridine hydroiodide requires standard laboratory safety precautions including:

- Use of **appropriate personal protective equipment** (gloves, safety glasses, lab coat)
- Operations in a **well-ventilated fume hood** to avoid inhalation
- Proper **storage in airtight containers** protected from light and moisture
- Awareness that despite its utility, it should be treated as a **potential irritant** to skin, eyes, and respiratory system

Scalability and Process Optimization

When scaling up reactions employing **pyridine hydroiodide**:

- Maintain the **same equivalents or catalytic loading** across scales
- Ensure **efficient stirring** to handle potential viscosity changes
- Consider **slow addition** of reagents to control exotherms
- For demethylation reactions, **capture and recycle** volatile methyl iodide byproduct
- Perform **reaction calorimetry** studies for large-scale implementations

Documented procedures should specify that reactions have been performed **at least twice on the described scale** with yield variations not exceeding 10% to ensure reproducibility [3].

Green Chemistry Alternatives

While **pyridine hydroiodide** offers valuable synthetic utility, researchers should consider:

- **Solvent selection** following green chemistry principles (e.g., replacement of hazardous solvents)
- **Atom economy** of the transformation
- **Waste stream management**, particularly for iodine-containing byproducts
- Potential **catalyst recovery and reuse** where feasible

Conclusion

Pyridine hydroiodide represents a **versatile and efficient reagent** with demonstrated utility in key organic transformations including demethylation reactions, phosphonate synthesis, and preparation of functionalized materials. Its **commercial availability**, **well-defined reactivity**, and **ease of handling** make it particularly valuable for pharmaceutical synthesis and materials science applications. The protocols provided herein offer researchers detailed methodologies for implementing this reagent in various synthetic contexts while maintaining appropriate safety and reproducibility standards. Future developments will likely expand its applications in emerging fields such as **perovskite solar cell fabrication** [1] and sustainable chemical synthesis.

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